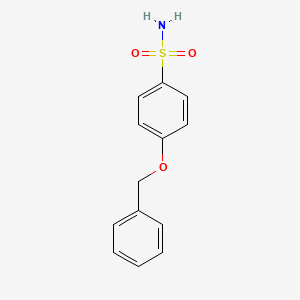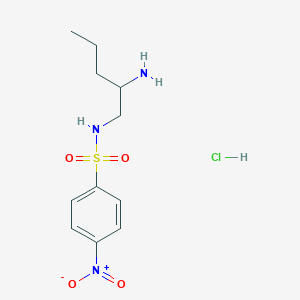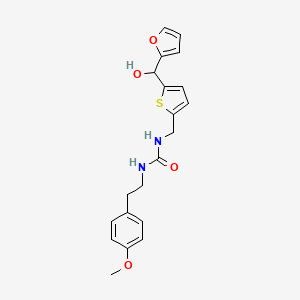
4-(Benzyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)benzene-1-sulfonamide is an inhibitor of human recombinant CA-7 . It is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities . The CAS number for this compound is 146533-50-8 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13NO3S, and its molecular weight is 263.31 . The structure contains a sulfonamide functional group, which is characteristic of sulfonamides .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonamides as a class are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, including derivatives similar to 4-(Benzyloxy)benzene-1-sulfonamide, have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs). For instance, certain benzene sulfonamide derivatives have demonstrated potent inhibition of various human carbonic anhydrase isozymes, including hCA I, II, IV, and XII, which are involved in numerous physiological processes such as respiration and acid-base balance. These inhibitors can have applications ranging from treating glaucoma to managing conditions related to the imbalance of bodily fluids (Supuran, Maresca, Gregáň, & Remko, 2013).
Antioxidant and Enzyme Inhibition
Benzene sulfonamide derivatives have also been investigated for their antioxidant properties and their ability to inhibit enzymes like human paraoxonase-I (hPON1). These enzymes play a critical role in preventing oxidative stress and hydrolyzing toxic compounds, including organophosphates. For example, certain benzenesulfonamide derivatives have shown competitive inhibition of hPON1, suggesting their potential in managing oxidative stress and related diseases (Işık et al., 2019).
Molecular Docking and Drug Design
Advanced computational studies and molecular docking have become invaluable tools in the design and optimization of benzene sulfonamide derivatives as therapeutic agents. These studies help understand the interaction between sulfonamide compounds and biological targets, enabling the design of more effective and selective inhibitors. This approach has facilitated the discovery of sulfonamide-based drugs with potential anticancer, antimicrobial, and antioxidant activities (Mohamed et al., 2022).
Antimicrobial and Antioxidant Activities
Research has also focused on the synthesis of new sulfonamide derivatives with significant antimicrobial and antioxidant activities. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating their potential as leads for the development of new antimicrobial agents. Additionally, their antioxidant activities suggest a role in combating oxidative stress-related diseases (Badgujar, More, & Meshram, 2018).
Analytical and Environmental Chemistry
Benzene sulfonamides and their derivatives have been employed in studies aimed at understanding molecular interactions in solutions and solids, with applications in analytical and environmental chemistry. These studies include investigations into the solubility, distribution, and crystal structures of sulfonamides, providing insights into their physical and chemical properties and their behavior in various environmental contexts (Perlovich et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 4-(Benzyloxy)benzene-1-sulfonamide is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .
Mode of Action
This compound acts as an inhibitor of the carbonic anhydrase enzyme . It competes with the substrate of the enzyme, leading to a decrease in the enzyme’s activity . This results in a reduction in the speed of conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. The most significant is the carbon dioxide transport pathway . By inhibiting carbonic anhydrase, the compound slows the conversion of carbon dioxide and water into bicarbonate and protons. This can lead to a build-up of carbon dioxide in tissues, affecting the pH balance and potentially leading to conditions such as acidosis .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
The inhibition of carbonic anhydrase by this compound leads to a decrease in the conversion rate of carbon dioxide and water into bicarbonate and protons. This can result in a build-up of carbon dioxide in tissues, which can disrupt pH balance and lead to conditions such as acidosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and efficacy of the compound .
Orientations Futures
Propriétés
IUPAC Name |
4-phenylmethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWZRIPELRWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)


![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)
![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)

![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)


![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)